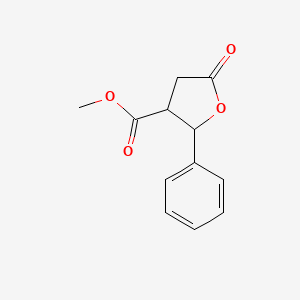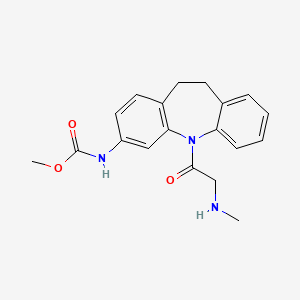
4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide
Descripción general
Descripción
4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide, also known as BME-3, is a synthetic compound that has been found to exhibit interesting biological properties. This compound belongs to the class of morpholine carboxamides and has been synthesized using a multistep reaction process. BME-3 has been studied extensively for its potential applications in scientific research, particularly in the field of neuroscience.
Aplicaciones Científicas De Investigación
Pharmacological Properties and Clinical Use of Metoclopramide
Metoclopramide is a compound with pharmacological properties that include facilitating gastrointestinal diagnostics and treating various types of vomiting and gastro-intestinal disorders. Its mechanism involves enhancing the motility of the gastrointestinal tract and potentially providing symptomatic relief in conditions like dyspepsia. Although not the same compound, metoclopramide's study highlights the importance of compounds that can affect gastrointestinal motility and absorption, suggesting a research avenue for similar compounds in therapeutic applications (Pinder et al., 2012).
Supramolecular Chemistry Applications of Benzene-1,3,5-tricarboxamide
Benzene-1,3,5-tricarboxamide (BTA) derivatives are important in supramolecular chemistry for their self-assembly and structural ordering capabilities. These properties have applications in nanotechnology, polymer processing, and biomedical fields. While not directly related to "4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide," the research on BTAs underlines the potential of structurally complex compounds in creating new materials and therapeutic agents, hinting at possible research directions for similar compounds (Cantekin, de Greef, & Palmans, 2012).
Advanced Oxidation Processes for Environmental Remediation
Research into the degradation of pharmaceuticals like acetaminophen through advanced oxidation processes (AOPs) provides insight into environmental remediation techniques. This area of research is crucial for developing methods to reduce the environmental impact of various chemical compounds. Although "4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide" may not be directly mentioned, the principles of AOPs and their effectiveness in breaking down complex organic molecules can be relevant for studying the environmental behaviors and remediation strategies of similar compounds (Qutob et al., 2022).
Antimicrobial Agents and Drug Discovery
The study of benzofuran derivatives as antimicrobial agents illustrates the potential of chemical scaffolds in developing new antimicrobial drugs. This research is particularly relevant in the context of rising antibiotic resistance, showcasing how structural modifications can lead to compounds with significant biological activities. Exploring similar chemical structures may yield new antimicrobial agents with potential applications in combating infectious diseases (Hiremathad et al., 2015).
Mecanismo De Acción
Target of Action
The primary target of 4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide is NF-κB . NF-κB is a protein complex that controls transcription of DNA, cytokine production, and cell survival. It plays a key role in regulating the immune response to infection .
Mode of Action
The compound inhibits the activation of NF-κB . By doing so, it can prevent the production and release of inflammatory cytokines, which are proteins that regulate the cells of the immune system .
Result of Action
By inhibiting NF-κB activation, the compound can potentially reduce inflammation and modulate immune responses . This could have a variety of effects at the molecular and cellular level, depending on the specific context and the other molecules involved.
Propiedades
IUPAC Name |
4-benzyl-N-[2-(2-methoxyphenyl)ethyl]-5-oxomorpholine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O4/c1-26-19-10-6-5-9-17(19)11-12-22-21(25)18-14-27-15-20(24)23(18)13-16-7-3-2-4-8-16/h2-10,18H,11-15H2,1H3,(H,22,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMYLUTVRKARVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C2COCC(=O)N2CC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801138745 | |
| Record name | 3-Morpholinecarboxamide, N-[2-(2-methoxyphenyl)ethyl]-5-oxo-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-methoxyphenethyl)-5-oxomorpholine-3-carboxamide | |
CAS RN |
1351581-49-1 | |
| Record name | 3-Morpholinecarboxamide, N-[2-(2-methoxyphenyl)ethyl]-5-oxo-4-(phenylmethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1351581-49-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Morpholinecarboxamide, N-[2-(2-methoxyphenyl)ethyl]-5-oxo-4-(phenylmethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801138745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



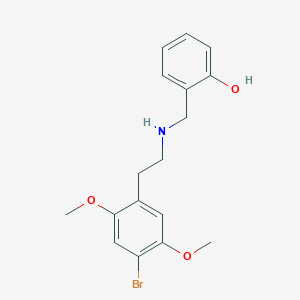

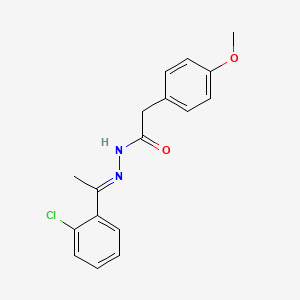

![5-[(3-fluorophenoxy)methyl]-N-[1-(1H-imidazol-2-yl)ethyl]-1H-pyrazole-3-carboxamide](/img/structure/B1651760.png)

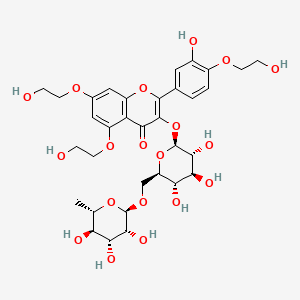

![Pyrrolo[3,4-c]pyrrole-1,4-dione, 3,6-diphenyl-](/img/structure/B1651767.png)
![2-[2-(3-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetic acid](/img/structure/B1651769.png)
